![molecular formula C11H16N2 B3377877 1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine CAS No. 1354953-28-8](/img/structure/B3377877.png)
1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
Übersicht
Beschreibung
“1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine” is a chemical compound with the molecular formula C11H16N2 . It is a derivative of the 1,5-benzodiazepine class of drugs, which are commonly used in medicine for their sedative, hypnotic, and anxiolytic properties .
Molecular Structure Analysis
The molecular structure of “1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine” consists of a benzene ring fused to a seven-membered diazepine ring. The diazepine ring contains two nitrogen atoms and is partially saturated, containing a double bond . The molecule also contains two methyl groups attached to the diazepine ring .Wissenschaftliche Forschungsanwendungen
Synthesis of Imidazoles
Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The regiocontrolled synthesis of substituted imidazoles has seen recent advances . The synthesis of imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .
Anticancer Activity
Benzoxazepine derivatives have been synthesized and characterized for their anticancer properties . For example, 4-[(E)-2-(2-Chlorophenyl)ethenyl]-2,2-dimethyl-2,3-dihydro-1,5-benzoxazepine (RS03) and RS12 displayed potent cytotoxicity in both benign (MCF-7) and metastatic (MDA-MB-231) breast cancer cells . These compounds were found to induce cell cycle arrest in the G2/M phase .
Biomedical Therapeutics
The compound has been synthesized and characterized, and subsequently evaluated for its anticorrosion, antimicrobial, and antioxidant attributes . This opens up potential applications in biomedical therapeutics .
Industrial Applications
In addition to biomedical therapeutics, the compound also has potential industrial applications . Its anticorrosion, antimicrobial, and antioxidant attributes can be utilized in various industrial processes .
Interaction with GABA A Receptor
The compound has been found to interact mainly with the benzodiazepine site of the GABA A receptor . This interaction could have implications in the development of drugs for neurological disorders .
Interaction with 5-HT 2A Receptor
The compound also shows a prominent interaction with both the specific and allosteric sites of the 5-HT 2A receptor . This interaction could be leveraged in the development of drugs for psychiatric disorders .
Design of Novel Antitumor Drugs
The compound has been used in the design of novel 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives . These derivatives have been synthesized by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs .
Synthesis of Functional Imidazole
The compound has been used in the synthesis of functional imidazole . This synthesis is highly topical and necessary due to the versatility and utility of imidazoles in a number of areas .
Wirkmechanismus
While the specific mechanism of action for “1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine” is not available, benzodiazepines typically work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .
Eigenschaften
IUPAC Name |
2,5-dimethyl-1,2,3,4-tetrahydro-1,5-benzodiazepine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-9-7-8-13(2)11-6-4-3-5-10(11)12-9/h3-6,9,12H,7-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGABNIRAYIUGKB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C2=CC=CC=C2N1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
CAS RN |
1354953-28-8 | |
Record name | 1,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.